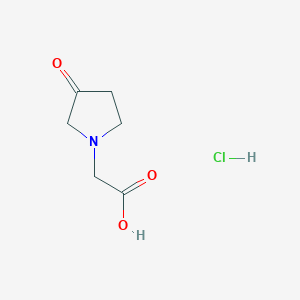
2-(3,5-Dichlorophenyl)aniline hydrochloride
Descripción general
Descripción
2-(3,5-Dichlorophenyl)aniline hydrochloride is an organic chemical compound with the CAS Number: 1355248-02-0. It has a molecular weight of 274.58 and its IUPAC name is 3’,5’-dichloro [1,1’-biphenyl]-2-amine hydrochloride . It is widely used in various fields of research and industry.
Molecular Structure Analysis
The molecular formula of 2-(3,5-Dichlorophenyl)aniline hydrochloride is C12H10Cl3N . The InChI code is 1S/C12H9Cl2N.ClH/c13-9-5-8 (6-10 (14)7-9)11-3-1-2-4-12 (11)15;/h1-7H,15H2;1H .Aplicaciones Científicas De Investigación
Synthesis of Conducting Polymers
2-(3,5-Dichlorophenyl)aniline hydrochloride serves as a monomer in the synthesis of conducting polymers. These polymers exhibit electrical properties similar to metals while maintaining the flexibility and processing advantages of plastics. They are used in a variety of applications, including organic light-emitting diodes (OLEDs), antistatic coatings, and flexible electronics .
Corrosion Inhibition
The compound is investigated for its potential as a corrosion inhibitor. Its aromatic amine structure can adsorb onto metal surfaces, forming a protective layer that prevents oxidation and corrosion. This application is particularly relevant in protecting infrastructure in marine environments .
Pharmaceutical Research
In pharmaceutical research, 2-(3,5-Dichlorophenyl)aniline hydrochloride is used as a building block for the synthesis of various drug candidates. Its structure is a key component in the development of molecules with potential therapeutic effects .
Dye and Pigment Production
The dichlorophenyl group in the compound’s structure makes it a valuable precursor in the synthesis of dyes and pigments. These dyes are used in textiles, inks, and coatings, providing colorfastness and resistance to fading .
Agrochemical Synthesis
This compound is also used in the synthesis of agrochemicals. Its chemical properties allow it to be incorporated into pesticides and herbicides, enhancing their effectiveness in protecting crops from pests and weeds .
Material Science Research
In material science, 2-(3,5-Dichlorophenyl)aniline hydrochloride is used to modify the properties of materials, such as improving thermal stability or altering electrical conductivity. This has implications for developing advanced materials for various industrial applications .
Analytical Chemistry
As an analytical reagent, this compound can be used in chemical assays and tests. Its reactivity with other substances can be utilized to detect, quantify, or study chemical compounds in a sample .
Environmental Science
In environmental science, the compound’s role in the synthesis of sensors and adsorbents is explored. These sensors can detect pollutants, while adsorbents can help in the removal of contaminants from water and soil .
Safety and Hazards
Propiedades
IUPAC Name |
2-(3,5-dichlorophenyl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N.ClH/c13-9-5-8(6-10(14)7-9)11-3-1-2-4-12(11)15;/h1-7H,15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHMOOTIOCHDIIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC(=C2)Cl)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dichlorophenyl)aniline hydrochloride | |
CAS RN |
1355248-02-0 | |
| Record name | [1,1′-Biphenyl]-2-amine, 3′,5′-dichloro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1355248-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 3-(benzyloxy)bicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1457774.png)
![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]guanidine methanesulfonate](/img/structure/B1457776.png)
![3-([(2,6-Dichlorophenyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1457777.png)



![Imidazo[1,2-a]pyrazin-3-amine hydrochloride](/img/structure/B1457783.png)

![4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]piperidine hydrochloride](/img/structure/B1457787.png)
![2-[(Phenylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1457788.png)
![4-Chloropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B1457791.png)

![1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide hydrochloride](/img/structure/B1457794.png)
